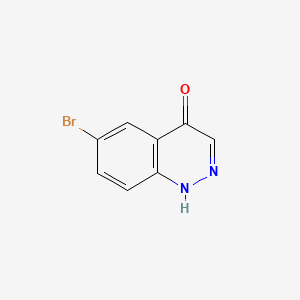

6-Bromocinnolin-4-ol

Description

Evolution of Research in the Cinnoline (B1195905) System

Cinnoline, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms (1,2-benzodiazine), has been a subject of chemical research for over a century. pnrjournal.cominnovativejournal.in Its journey began in 1883 with the first synthesis of the cinnoline nucleus by Victor Richter, a reaction now known as the Richter cinnoline synthesis. innovativejournal.inijper.orgwikipedia.orgeurekaselect.com This process involves the diazotization of ortho-amino-phenylpropionic acid and the subsequent cyclization of the resulting arenediazonium salt. innovativejournal.inijariit.com

For many years, the cinnoline ring system was one of the lesser-known condensed, bicyclic aromatic heterocycles containing two nitrogen atoms. innovativejournal.in However, the 20th century saw a burgeoning interest in cinnoline and its derivatives, spurred by the discovery of their diverse pharmacological activities. innovativejournal.inijariit.com Researchers have developed various synthetic methods beyond the initial Richter synthesis, including the Widman–Stoermer and Borsche–Herbert cyclizations, to create a wide array of substituted cinnoline compounds. wikipedia.orgijariit.com

The evolution of research has revealed that the cinnoline scaffold is a "privileged structure" in drug discovery, exhibiting a broad spectrum of biological activities. sioc-journal.cn These include anticancer, antimicrobial, anti-inflammatory, and sedative properties. pnrjournal.cominnovativejournal.inijariit.comsioc-journal.cn Until 2011, cinnoline derivatives were known only through synthetic routes; however, the isolation of a natural cinnoline derivative from Cichorium endivia marked a significant milestone, further fueling research into this versatile heterocyclic system. mdpi.com Modern synthetic strategies, including C-H functionalization, continue to expand the library of cinnoline derivatives, making it a vigorously developing branch of organic chemistry. ijariit.comsioc-journal.cn

| Key Milestones in Cinnoline Research | Description | Year | Reference(s) |

| First Synthesis | Victor Richter synthesizes the first cinnoline nucleus. | 1883 | innovativejournal.inijper.orgwikipedia.orgeurekaselect.com |

| Development of New Syntheses | Emergence of alternative synthetic routes like the Widman–Stoermer and Borsche–Herbert cyclizations. | Mid-20th Century | wikipedia.orgijariit.com |

| Recognition of Biological Activity | Growing body of research highlights the diverse pharmacological potential of cinnoline derivatives. | Late 20th Century | pnrjournal.cominnovativejournal.inijariit.com |

| Discovery of Natural Cinnoline | The first natural cinnoline derivative is isolated from Cichorium endivia. | 2011 | mdpi.com |

| Advanced Synthetic Methods | Application of modern techniques like C-H functionalization to create novel cinnoline compounds. | 21st Century | sioc-journal.cn |

Strategic Importance of Halogenated Heterocycles in Contemporary Chemical and Biological Sciences

Heterocyclic compounds are fundamental to life processes and form the structural core of numerous pharmaceuticals, agrochemicals, and materials. ijariit.comnih.govdur.ac.uk The strategic incorporation of halogen atoms—fluorine, chlorine, bromine, and iodine—into these heterocyclic scaffolds is a well-established and powerful strategy in medicinal chemistry and drug design. researchgate.netresearchgate.net

Halogenation can profoundly influence a molecule's properties in several beneficial ways. It can increase metabolic stability, thereby prolonging the duration of a drug's action, and enhance membrane permeability, which can facilitate passage across biological barriers like the blood-brain barrier. researchgate.net The introduction of a halogen atom can also create specific interactions, such as halogen bonding, with biological targets, leading to enhanced binding affinity and therapeutic efficacy. ump.edu.placs.org

Bromine, in particular, plays a significant role in the development of modern pharmaceuticals. tethyschemical.com Brominated compounds are used in the synthesis of a wide range of drugs, including sedatives, anesthetics, and anticancer agents. tethyschemical.comvasu-industries.com The versatility of bromine allows it to be used as a reactive handle for further chemical modifications or as a key component of the final active molecule, contributing to enhanced efficacy and stability. tethyschemical.comsamaterials.com The use of halogenated heterocycles as scaffolds for creating diverse molecular libraries is a common approach in drug discovery, allowing for the systematic exploration of chemical space to identify novel therapeutic agents. dur.ac.uk

Positioning of 6-Bromocinnolin-4-ol within Advanced Cinnoline Research Paradigms

Within the expanding universe of cinnoline chemistry, this compound stands as a compound of significant interest, embodying the strategic convergence of a privileged heterocyclic scaffold with the advantageous properties of halogenation. Its structure, featuring a bromine atom at the 6-position of the cinnolin-4-ol core, makes it a valuable subject of research in medicinal chemistry and a potential intermediate for the synthesis of more complex molecules. lookchem.com

The presence of the bromine atom in this compound is not merely an incidental feature. It is known that halogen substitutions, including bromo- and chloro-substitutions, on the cinnoline ring can lead to potent antibacterial, anti-inflammatory, and antifungal activities. thepharmajournal.comwisdomlib.org Specifically, fluorine and bromine substitutions have been shown to increase the antitumor activity in certain classes of cinnoline derivatives. ijariit.com

Research into this compound and its isomers is part of a broader effort to leverage the unique electronic and steric properties of the bromine atom to create new therapeutic agents. Studies on related brominated cinnolinones have shown potential antimicrobial and anticancer activities. Therefore, this compound is positioned within advanced cinnoline research as a key building block and a potential lead compound for the development of novel pharmaceuticals, particularly in the areas of oncology and infectious diseases. thepharmajournal.comwisdomlib.org

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-1H-cinnolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-5-1-2-7-6(3-5)8(12)4-10-11-7/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWMHMZLZLNLBPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50236514 | |

| Record name | 6-Bromo-4-cinnolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50236514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876-88-0 | |

| Record name | 6-Bromo-4-cinnolinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000876880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 876-88-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114061 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Bromo-4-cinnolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50236514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-BROMO-4-CINNOLINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VXF8HBE3X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 6 Bromocinnolin 4 Ol

Established Synthetic Routes to 6-Bromocinnolin-4-ol

The preparation of this compound can be achieved through several synthetic pathways, primarily involving the modification of a pre-existing cinnoline (B1195905) core or the cyclization of appropriately substituted precursors.

Approaches Utilizing Cinnolin-4(1H)-one Precursors

A primary and direct method for the synthesis of this compound involves the bromination of cinnolin-4(1H)-one. This approach falls under the category of electrophilic aromatic substitution, where the cinnolinone ring system is subjected to a brominating agent. The reactivity of the ring and the position of bromination are influenced by the existing carbonyl group and the nitrogen atoms within the heterocyclic structure.

Common brominating agents employed for this transformation include molecular bromine (Br₂) and N-bromosuccinimide (NBS). The reaction is typically conducted in a suitable solvent, such as acetic acid or chloroform. The reaction temperature is a critical parameter, often maintained at room temperature or slightly elevated to facilitate the reaction towards completion.

Regioselective Electrophilic Aromatic Bromination Strategies

Achieving regioselectivity, specifically the introduction of a bromine atom at the C-6 position of the cinnoline ring, is a critical aspect of the synthesis. The inherent directing effects of the substituents on the aromatic ring play a significant role. For the electrophilic bromination of activated aromatic compounds, various reagents and conditions have been developed to ensure high regioselectivity. tsijournals.comresearchgate.netmdpi.com

While direct bromination of cinnolin-4(1H)-one can lead to a mixture of isomers, specific conditions can favor the formation of the desired 6-bromo derivative. The use of N-bromosuccinimide (NBS) in conjunction with a catalyst or a specific solvent system can enhance the selectivity for the C-6 position. mdpi.comorganic-chemistry.org Theoretical analyses and experimental studies on related heterocyclic systems, such as quinolin-4(1H)-ones, have shown that the nature and position of substituents significantly influence the outcome of bromination reactions. researchgate.netnuph.edu.ua For instance, the use of N-bromosuccinimide in solvents like acetonitrile (B52724) has been shown to be highly para-selective in the bromination of activated arenes. mdpi.com

Transition-Metal-Catalyzed Synthetic Pathways for Bromocinnolines

Transition-metal-catalyzed reactions offer powerful and versatile methods for the synthesis of functionalized heterocycles, including brominated cinnolines. researchgate.netfrontiersin.orgias.ac.in These methods often provide high regioselectivity and functional group tolerance under mild reaction conditions. frontiersin.org While direct transition-metal-catalyzed C-H bromination of cinnolin-4-ol at the 6-position is a potential route, more commonly, these catalysts are employed in cross-coupling reactions.

For instance, a palladium-catalyzed Suzuki or Stille coupling reaction could be envisioned where a di-bromo cinnoline derivative is selectively functionalized, or a bromo-precursor is coupled with a suitable boronic acid or organostannane. Palladium catalysts, in the presence of specific ligands, are known to facilitate the regioselective bromination of related heterocyclic systems. Furthermore, palladium-catalyzed C-N and C-O bond-forming reactions have become central in the synthesis of arylamines and ethers, highlighting the broad applicability of these catalysts. nih.gov

Precursor Chemistry and Intermediate Transformations Integral to this compound Synthesis

The synthesis of this compound is intrinsically linked to the chemistry of its precursors and key intermediates. A common strategy involves the cyclization of a substituted aniline (B41778) derivative. For example, the synthesis can start from 4-bromoaniline, which undergoes a series of reactions to build the cinnoline ring system. atlantis-press.comresearchgate.net

One established route to quinoline (B57606) derivatives, which shares structural similarities with cinnolines, involves the reaction of a substituted aniline with a β-keto ester, followed by cyclization, a process known as the Knorr synthesis. researchgate.net A similar strategy can be adapted for cinnolines. For instance, a precursor like 1-(2-amino-5-bromophenyl)ethanone (B1278902) can be cyclized under acidic conditions to form the corresponding cinnolinone.

The transformation of functional groups on the cinnoline ring is also a crucial aspect. For example, a 4-chlorocinnoline (B183215) derivative can be converted to the desired 4-ol (or its tautomeric 4(1H)-one form). The conversion of cinnolin-4-ols to 4-chlorocinnolines is often achieved using reagents like phosphoryl chloride (POCl₃), sometimes in the presence of a base like pyridine (B92270) or N,N-dimethylaniline. thieme-connect.de The resulting 4-chloro derivative can then be hydrolyzed to this compound.

Optimization of Reaction Conditions and Enhancement of Synthetic Yields for this compound

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include the choice of solvent, temperature, reaction time, and the stoichiometry of the reagents.

For electrophilic bromination reactions, controlling the temperature is crucial to prevent the formation of poly-brominated byproducts. The choice of solvent can also influence the regioselectivity of the bromination. orientjchem.org In transition-metal-catalyzed reactions, the selection of the appropriate catalyst, ligand, and base system is critical for achieving high efficiency and selectivity. frontiersin.org

The table below summarizes some of the reaction conditions that have been explored for the synthesis of related brominated heterocycles, which can be extrapolated to the synthesis of this compound.

| Reaction Type | Precursor | Reagents | Solvent | Temperature | Key Findings | Reference |

|---|---|---|---|---|---|---|

| Electrophilic Bromination | Cinnolin-4(1H)-one | N-Bromosuccinimide (NBS) | Acetic Acid | Room Temperature | Common method for bromination of the cinnolinone core. | |

| Electrophilic Bromination | Activated Aromatic Compounds | NBS in Tetrabutylammonium Bromide | Not specified | Not specified | Highly regioselective bromination. | organic-chemistry.org |

| Cyclization | 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | Diphenyl ether (Ph₂O) | 220-250 °C | High-temperature cyclization to form the quinolin-4-ol core. | atlantis-press.com | |

| Suzuki Coupling | 7-Bromocinnolin-3-ol | tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate, Pd(dppf)Cl₂, K₂CO₃ | DMF | 80 °C | Efficient coupling for functionalization of the cinnoline ring. | google.comepo.org |

Considerations for Scale-Up and Industrial Production Methodologies of this compound

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness. Key considerations include the availability and cost of starting materials, the development of robust and scalable reaction protocols, and the implementation of efficient purification methods.

For large-scale synthesis, batch processing is common, but continuous flow processes are gaining traction in the pharmaceutical industry due to their potential for improved safety, consistency, and efficiency. The use of automated reactors with precise control over parameters like temperature, pressure, and reactant addition rates is crucial for reproducible large-scale production.

The choice of reagents and solvents for industrial-scale synthesis is also critical. Ideally, reagents should be inexpensive, readily available, and have a good safety profile. Solvents should be chosen based on their effectiveness, ease of removal, and environmental impact. The development of purification methods that are amenable to large-scale operations, such as crystallization or column chromatography with optimized solvent usage, is also a key aspect of industrial production.

Chemical Reactivity and Derivatization Strategies of 6 Bromocinnolin 4 Ol

Electrophilic and Nucleophilic Substitution Reactions on the Cinnoline (B1195905) Nucleus

The cinnoline ring system possesses a complex reactivity pattern towards substitution reactions due to the presence of two nitrogen atoms and the fused benzene (B151609) ring. arctomsci.com The electron-deficient nature of the pyridazine (B1198779) ring generally makes it resistant to electrophilic attack, while the carbocyclic (benzene) ring is more susceptible.

For 6-Bromocinnolin-4-ol, electrophilic substitution, such as nitration, is anticipated to occur on the benzene portion of the molecule. The precise position of substitution would be directed by the existing bromo and hydroxyl/oxo groups. A downstream product, 2-(4-(6-bromo-3-nitrocinnolin-4-ylamino)phenyl)-2-methylpropanenitrile, indicates that nitration can occur at the C3 position. lookchem.com

Nucleophilic aromatic substitution (SNAr) on the cinnoline nucleus is generally challenging unless the ring is activated by strongly electron-withdrawing groups. encyclopedia.pubwikipedia.org The inherent electron deficiency of the pyridazine ring can facilitate nucleophilic attack, but replacing a hydrogen atom is difficult. Substitution typically occurs at positions bearing a good leaving group, such as a halide, and is enhanced by the presence of activating groups (e.g., nitro groups) at ortho or para positions. encyclopedia.pub In the case of this compound, direct nucleophilic substitution on the carbocyclic ring is unlikely without prior functionalization.

Transformations Involving the Bromo-Substituent of this compound

The bromine atom at the C6 position is a key handle for introducing molecular diversity through various metal-catalyzed cross-coupling reactions and nucleophilic substitutions.

Cross-Coupling Reaction Methodologies (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and the bromo-substituent at C6 of the cinnoline core is well-suited for these transformations. aksci.com

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (boronic acid or ester) to form a C-C bond. nih.gov It is widely used for preparing biaryl compounds and is tolerant of many functional groups. While specific examples on this compound are not prevalent in readily available literature, the reaction is standard for bromo-substituted heterocycles. arctomsci.comchemicalbook.com The general conditions involve a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. aksci.comfu-berlin.de This reaction typically requires a palladium catalyst, a base, and is often performed at elevated temperatures. fu-berlin.de It provides a direct method for vinylation of the C6 position.

Sonogashira Coupling: This coupling reaction involves a terminal alkyne and the aryl bromide, catalyzed by palladium and a copper(I) co-catalyst, to form an alkynylated product. wikipedia.org It is a highly reliable method for creating C(sp²)-C(sp) bonds and has been widely applied in the synthesis of complex molecules. wikipedia.org

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a strong base. wikipedia.orgresearchgate.net This method is crucial for synthesizing arylamines and has been successfully applied to 2-(aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinolines, which are structurally similar to the cinnoline system. rsc.org

The following table summarizes typical conditions for these cross-coupling reactions, which are applicable to aryl bromides like this compound.

| Reaction | Catalyst | Ligand | Base | Solvent | Temperature |

| Suzuki-Miyaura | Pd(OAc)₂, Pd(PPh₃)₄ | PPh₃, SPhos, XPhos | K₂CO₃, K₃PO₄, Cs₂CO₃ | Dioxane, Toluene, DMF, Water | 80-120 °C |

| Heck | Pd(OAc)₂ | P(o-tol)₃, PPh₃ | Et₃N, NaOAc | DMF, NMP, Acetonitrile (B52724) | 100-140 °C |

| Sonogashira | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃ | Et₃N, Piperidine | THF, DMF | Room Temp - 80 °C |

| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | BINAP, Xantphos, RuPhos | NaOtBu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 80-110 °C |

This is an interactive data table based on general findings for these reaction types. fishersci.esnih.govfu-berlin.dewikipedia.orgchemeurope.com

Nucleophilic Aromatic Substitution of the Bromine Atom

Direct replacement of the C6-bromo substituent by a nucleophile via an SNAr mechanism is challenging on an unactivated ring. encyclopedia.pub For such a reaction to proceed, the aromatic ring typically requires activation by a potent electron-withdrawing group positioned ortho or para to the leaving group (bromine). biosynth.com For instance, the nitration of 6-bromoquinoline (B19933) has been shown to facilitate the subsequent nucleophilic substitution of the bromine atom with amines like morpholine (B109124) or piperazine. researchgate.net This strategy could be applied to this compound to enable the displacement of its bromine atom.

Derivatization of the Hydroxyl Group at Position 4 of this compound

The hydroxyl group at the C4 position is a versatile functional group that can be readily derivatized. Due to keto-enol tautomerism, it exists as both cinnolin-4-ol and cinnolin-4(1H)-one. nih.gov A common and synthetically crucial transformation is the conversion of the hydroxyl group into a chlorine atom. This is typically achieved by treatment with reagents like phosphoryl chloride (POCl₃) or a mixture of POCl₃ and phosphorus pentachloride (PCl₅). thieme-connect.de The resulting 6-bromo-4-chlorocinnoline (B1338510) is a key intermediate, as the chloro group is an excellent leaving group for subsequent nucleophilic substitutions. lookchem.comthieme-connect.de

Other potential derivatizations of the hydroxyl group include O-alkylation and O-acylation, which are standard reactions for phenols and alcohols. doubtnut.com These reactions can be used to install a variety of side chains, for example, in the synthesis of novel 4-(1H-1,2,3-triazol-4-yl)methoxy)cinnolines. lookchem.com

Functionalization at Other Positions of the this compound Ring System

Beyond the primary reactive sites at C4 and C6, other positions on the cinnoline ring can be functionalized. The synthesis of a downstream product, 6-bromo-3-chloro-1H-cinnolin-4-one, demonstrates that chlorination can occur at the C3 position. lookchem.com Furthermore, the identification of a 3-nitro derivative suggests that electrophilic nitration can be directed to this position under certain conditions. lookchem.com

Modern synthetic methods, such as transition-metal-catalyzed C-H activation, offer pathways to functionalize otherwise unreactive C-H bonds. nih.govrsc.org Rhodium(III)-catalyzed C-H activation has been used for the synthesis of complex, fused cinnoline structures. rsc.orgrsc.org Such strategies could potentially be applied to this compound to introduce substituents at positions like C5, C7, or C8, enabling the synthesis of novel analogues.

Utility of this compound as a Key Building Block in the Synthesis of Complex Cinnoline Derivatives

This compound serves as a pivotal starting material for the synthesis of more elaborate cinnoline-based compounds, particularly in the field of drug discovery. lookchem.comfishersci.es Its utility is highlighted in its application as a lead compound for developing potent PI3K (Phosphoinositide 3-kinase) inhibitors for cancer therapy. lookchem.com

The strategic placement of the bromo and hydroxyl groups allows for sequential or orthogonal functionalization. For example, the hydroxyl group can be converted to a chloro group, which is then substituted by an amine. The bromo group can subsequently undergo a Suzuki or Buchwald-Hartwig coupling to introduce another aromatic or heteroaromatic moiety. This step-wise approach allows for the systematic construction of a library of complex molecules for structure-activity relationship (SAR) studies.

A notable example of its use as a building block is in the synthesis of 2-(4-(8-bromo-1H-imidazo[4,5-c]cinnolin-1-yl)phenyl)-2-methylpropanenitrile, where the original cinnoline core has been elaborated to form a fused imidazocinnoline system. lookchem.com This demonstrates the compound's role as a versatile scaffold for accessing complex heterocyclic systems with potential biological activity.

Advanced Spectroscopic and Analytical Characterization of 6 Bromocinnolin 4 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural determination of organic molecules like 6-bromocinnolin-4-ol. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the number and type of atoms, their connectivity, and their spatial relationships.

¹H NMR spectroscopy reveals the chemical environment of each proton in the molecule. The chemical shift (δ) of a proton signal indicates its electronic environment, while the integration of the signal corresponds to the number of protons it represents. pressbooks.pub Spin-spin coupling patterns (multiplicity) provide information about adjacent protons, helping to piece together the connectivity of the molecule. For this compound, one would expect distinct signals for the protons on the aromatic ring and the hydroxyl group. The bromine atom and the heterocyclic nitrogen atoms significantly influence the chemical shifts of the aromatic protons.

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. libretexts.org Typically, a proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom, with its chemical shift indicating its hybridization and electronic environment. libretexts.org The chemical shifts in ¹³C NMR are spread over a much wider range (0-220 ppm) compared to ¹H NMR, which often allows for the resolution of every carbon signal in a molecule. libretexts.org In the case of this compound, distinct signals would be expected for the eight carbon atoms, including those bearing the bromine, hydroxyl, and nitrogen substituents.

While specific spectral data for this compound is not publicly available, the following table presents representative ¹H NMR and ¹³C NMR data for related cinnoline (B1195905) derivatives to illustrate the expected values. scribd.comajrconline.orgajrconline.orgresearchgate.net

Table 1: Representative NMR Data for Cinnoline Derivatives This table is illustrative and compiles data from various cinnoline derivatives to show typical chemical shift ranges. Specific values for this compound may vary.

| Technique | Signal Type | Typical Chemical Shift (δ, ppm) | Assignment Example |

|---|---|---|---|

| ¹H NMR | Aromatic Protons (Ar-H) | 7.0 - 8.5 | Protons on the benzene (B151609) ring of the cinnoline core |

| Vinyl Proton (-CH=) | ~6.5 | Proton at C3 in the cinnoline ring | |

| Hydroxyl Proton (-OH) | >10.0 (often broad) | Proton of the hydroxyl group at C4 | |

| ¹³C NMR | Aromatic Carbons (Ar-C) | 110 - 150 | Unsubstituted carbons in the benzene ring |

| Carbonyl-like Carbon (C=O) | ~160 | C4 carbon in the cinnolin-4-ol tautomer | |

| Bromine-substituted Carbon (C-Br) | ~115 - 125 | C6 carbon attached to the bromine atom |

Mass Spectrometry (MS) Techniques for Molecular Mass Confirmation and Fragmentation Analysis (e.g., High-Resolution ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS), particularly with a soft ionization technique like Electrospray Ionization (ESI), is crucial for determining the precise molecular weight of a compound, which allows for the unambiguous confirmation of its elemental composition. europa.eu

For this compound (molecular formula C₈H₅BrN₂O), HRMS can differentiate its exact mass from other molecules with the same nominal mass. The presence of bromine is readily identified by a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). researchgate.net

In addition to molecular mass confirmation, MS/MS (tandem mass spectrometry) experiments provide valuable structural information through controlled fragmentation of the molecular ion. europa.eu The resulting fragmentation pattern is a unique "fingerprint" of the molecule, revealing the stability of different parts and how they are connected. Common fragmentation pathways include the loss of small, stable molecules like CO, N₂, or HBr. savemyexams.com

Table 2: Predicted HRMS and Fragmentation Data for this compound This table presents theoretical data based on the structure of this compound and common fragmentation patterns observed in related heterocyclic systems. scribd.commiamioh.edu

| Analysis Type | Expected m/z Value | Ion Formula | Description |

|---|---|---|---|

| Molecular Ion [M+H]⁺ | 224.9662 | [C₈H₆⁷⁹BrN₂O]⁺ | Molecular ion with ⁷⁹Br isotope |

| 226.9641 | [C₈H₆⁸¹BrN₂O]⁺ | Molecular ion with ⁸¹Br isotope | |

| Major Fragments | 196.9713 / 198.9692 | [C₇H₅⁷⁹/⁸¹BrN₂]⁺ | Loss of carbon monoxide (CO) |

| 168.9764 / 170.9743 | [C₇H₄⁷⁹/⁸¹Br]⁺• | Loss of CO and molecular nitrogen (N₂) | |

| 145.9718 | [C₈H₆N₂O]⁺ | Loss of a bromine radical (•Br) |

Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC-PDA)

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) is the most widely used method for the analysis of non-volatile compounds like cinnoline derivatives. mdpi.com When coupled with a Photo Diode Array (PDA) detector, HPLC provides both quantitative information (from the peak area) and qualitative information (from the UV-Vis spectrum of the peak). researchgate.netnih.gov

An HPLC-PDA method for this compound would involve injecting a solution of the compound onto a column (typically a reversed-phase C18 column) and eluting it with a mobile phase, which is a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. mdpi.com The retention time (the time it takes for the compound to travel through the column) is a characteristic property under specific conditions, and the absence of significant secondary peaks indicates high purity. The PDA detector records the entire UV spectrum for each eluting peak, helping to confirm its identity and distinguish it from potential impurities. nih.gov

Table 3: Typical HPLC-PDA Method Parameters for Cinnoline Derivative Analysis This table provides an example of a standard set of conditions for the HPLC analysis of heterocyclic compounds, based on published methods. nih.govmdpi.comjrespharm.com

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with Water (0.1% Formic Acid) and Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 25 - 40 °C |

| PDA Detection Wavelength | Scanning from 200-400 nm; quantification at a λmax (e.g., ~280-350 nm) |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. drawellanalytical.com It measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). Each type of bond and functional group has a characteristic absorption frequency. For this compound, key absorptions would include O-H stretching for the hydroxyl group, N-H stretching (due to its tautomeric form, 6-bromo-1H-cinnolin-4-one), C=O stretching (from the same tautomer), C=C and C=N stretching in the aromatic system, and C-Br stretching. scribd.comresearchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. itwreagents.com The absorption of UV or visible light promotes electrons from a ground state to an excited state. Conjugated systems, such as the aromatic core of cinnoline, exhibit characteristic absorption maxima (λmax). The position and intensity of these maxima are sensitive to the molecular structure and substituents, making UV-Vis spectroscopy a useful tool for characterization and quantification. ajrconline.orgitwreagents.com

Table 4: Representative IR and UV-Vis Spectroscopic Data for Cinnolin-4-ol Derivatives This table is illustrative, compiling typical absorption data from various substituted cinnolin-4-ol compounds. scribd.comajrconline.orgitwreagents.com

| Spectroscopy | Wavenumber (cm⁻¹) / Wavelength (nm) | Assignment |

|---|---|---|

| Infrared (IR) | 3400 - 3200 (broad) | O-H / N-H stretching (tautomerism) |

| ~1670 | C=O stretching (amide in tautomer) | |

| 1600 - 1450 | Aromatic C=C and C=N stretching | |

| ~850 - 800 | C-H out-of-plane bending | |

| ~700 - 550 | C-Br stretching | |

| UV-Visible (UV-Vis) | λmax ≈ 280 - 290 nm | π → π* transition |

| λmax ≈ 330 - 350 nm | n → π* transition |

Validation of Analytical Procedures for this compound Research

The validation of analytical methods is a critical process that ensures the reliability, reproducibility, and accuracy of experimental results. jrespharm.com For a quantitative method, such as an HPLC-PDA assay for this compound, a full validation according to international guidelines (e.g., ICH) would be required. This process demonstrates that the method is suitable for its intended purpose. mdpi.com

Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies. nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Table 5: Key Parameters and Typical Acceptance Criteria for HPLC Method Validation Based on common practices in pharmaceutical analysis. nih.govmdpi.comjrespharm.com

| Validation Parameter | Typical Acceptance Criterion |

|---|---|

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (Repeatability, RSD%) | ≤ 2% |

| Intermediate Precision (RSD%) | ≤ 2% |

| LOD & LOQ | Signal-to-Noise Ratio of 3:1 (LOD) and 10:1 (LOQ) |

Biological Activity and Pharmacological Potential of 6 Bromocinnolin 4 Ol

Antimicrobial and Antibacterial Activities of 6-Bromocinnolin-4-ol

There is no available scientific data on the antimicrobial and antibacterial activities of this compound.

Efficacy Against Specific Bacterial Strains (e.g., Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae)

No studies have been published that investigate the efficacy of this compound against any specific bacterial strains, including Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae.

Determination of Minimum Inhibitory Concentrations (MIC)

As there are no studies on its antimicrobial activity, the Minimum Inhibitory Concentrations (MIC) for this compound against any bacteria have not been determined. The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism and is a key indicator of antimicrobial potency. idexx.dkwikipedia.org

Hypothesized Molecular Mechanisms of Antimicrobial Action (e.g., interference with bacterial cell wall synthesis or protein function)

Without any experimental evidence of antimicrobial activity, any proposed molecular mechanism of action for this compound would be purely speculative. Common antimicrobial mechanisms include the disruption of the bacterial cell wall or membrane, inhibition of essential enzymes, or interference with protein and nucleic acid synthesis. mdpi.com

Anticancer and Cytotoxic Activities of this compound

There is no available scientific data on the anticancer and cytotoxic activities of this compound.

In Vitro Cytotoxicity Evaluation Against Human Cancer Cell Lines (e.g., A549, MCF-7)

No published research has evaluated the in vitro cytotoxicity of this compound against any human cancer cell lines, such as the lung cancer cell line A549 or the breast cancer cell line MCF-7. Such studies are essential to determine the potential of a compound as an anticancer agent. ekosfop.or.krnotulaebotanicae.ro

Induction of Apoptosis and Activation of Caspase Pathways

Given the lack of cytotoxicity data, there is no information on whether this compound can induce apoptosis (programmed cell death) in cancer cells. The activation of caspase pathways is a key event in apoptosis, and investigation into this would only follow initial findings of cytotoxic activity. rndsystems.comnih.gov

Structure-Activity Relationship (SAR) Investigations for Anticancer Efficacy

Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure influences its biological activity, guiding the design of more potent and selective therapeutic agents. nih.gov For cinnoline (B1195905) derivatives, SAR investigations have revealed key structural features that contribute to their anticancer effects.

A pivotal aspect of the SAR for this class of compounds is the role of halogen substituents. Research indicates that the presence of a bromine or fluorine atom on the cinnoline framework can enhance antitumor activity. ijariit.com This is particularly noted in cinnolopiperidine compounds, where such substitutions proved beneficial. ijariit.com The bromine atom in this compound is an electron-withdrawing group, a feature that has been associated with increased biological activity in related heterocyclic systems. nih.gov This substitution may enhance the molecule's ability to interact with biological targets involved in cancer progression. lookchem.com

Studies on related heterocyclic structures further illuminate the potential of the bromo-cinnoline scaffold. For instance, in a series of quinazoline (B50416) derivatives (isomers of cinnolines), a 6-bromo substituted compound, N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amine, was identified as a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) with significant anticancer activity against the MCF-7 breast cancer cell line. mdpi.com

More complex cinnoline derivatives have been developed as targeted anticancer agents. A notable example involves derivatives bearing a 4-oxo-1,4-dihydrocinnoline-3-carboxamide moiety, which were designed as inhibitors of the c-Met receptor tyrosine kinase, a protein often overexpressed in various human cancers. mdpi.com These compounds showed activity against several c-Met-dependent cancer cell lines, highlighting a potential mechanism of action for advanced cinnoline structures. mdpi.com

The table below summarizes key SAR findings for cinnoline and related heterocyclic compounds regarding their anticancer activity.

| Compound Class | Structural Feature | Effect on Anticancer Efficacy | Potential Mechanism |

| Cinnolopiperidines | Bromine/Fluorine substitution | Increased antitumor activity | Not specified |

| Cinnoline Thiophenes | Halogen (Cl, Br, F) substitution | Potent activity | Not specified |

| Quinazolines | 6-Bromo substitution | Potent and selective EGFR inhibition | EGFR Inhibition |

| Cinnoline Carboxamides | 4-oxo-1,4-dihydrocinnoline moiety | Activity against c-Met dependent cancers | c-Met Inhibition |

| Dibenzo[de,h]cinnolines | Tetracyclic dione (B5365651) core | Cytotoxic activity against leukemia cells | Not specified |

| Pyrazolo[4,3-c]cinnolines | Phenylboronic acid at C-6 | Potent topoisomerase I-targeting activity | Topoisomerase I Inhibition |

This table presents findings from various studies on cinnoline and related derivatives to illustrate key structure-activity relationships.

Exploration of Other Pharmacological Activities Attributed to this compound and Analogues

The cinnoline nucleus is a versatile scaffold associated with a broad range of pharmacological effects beyond its anticancer potential. mdpi.compnrjournal.com Analogues of this compound have been investigated for several other therapeutic applications.

The analgesic potential of the cinnoline scaffold has been well-documented. mdpi.comwjpr.netresearchgate.net Similar to the trend observed with anti-inflammatory properties, halogen substitution on the cinnoline ring is reported to increase analgesic activity. ijariit.com This provides a strong rationale for the potential analgesic effects of this compound. Studies on newly synthesized cinnoline-fused Mannich bases demonstrated that these compounds possess moderate to significant analgesic activity in animal models. impactfactor.org Furthermore, another study involving a series of novel cinnoline derivatives identified two compounds with significant analgesic effects when compared to the standard drug, diclofenac. wjpr.net

Actoprotective agents are substances that enhance the body's resistance to physical loads without increasing oxygen consumption. While there is no direct research on the actoprotective effects of cinnoline derivatives, studies on their structural isomers, quinazolines, have explored this area. Certain quinazoline derivatives, such as 3'-R-spiro[cycloalkyl-1(2), (hetaryl-3(4), 6')- mdpi.comnih.govresearcher.lifetriazino[2,3-c]quinazoline]-2'(7'H)-2-ones, have been investigated as a promising class of compounds with actoprotective activity. researchgate.net Given the structural similarity between quinazolines and cinnolines, exploring the actoprotective potential of the cinnoline scaffold could be a future research direction.

Cinnoline derivatives have emerged as promising candidates for the treatment of neurological disorders, including neurodegenerative diseases like Huntington's and Alzheimer's disease. mdpi.comnih.gov For instance, certain cinnoline derivatives have been developed as inhibitors of phosphodiesterase 10A (PDE10A), a target for treating neurological conditions. ijper.org

Recent in silico research has focused on designing 3-aryl(or heteroaryl)-5,6-dihydrobenzo[h]cinnolines as potential multi-target agents to combat neurodegenerative diseases. acs.org These studies have investigated the inhibitory properties of cinnoline scaffolds against a wide array of enzymes implicated in the pathology of these diseases. researcher.lifeacs.org The findings suggest that cinnoline derivatives could serve as a core structure for developing new drugs for these conditions. researcher.life

The table below lists some of the key enzyme targets in neurodegenerative diseases that have been studied in relation to cinnoline derivatives.

| Target Enzyme/Receptor | Associated Disease(s) | Relevance of Inhibition |

| Monoamine Oxidase A/B (MAO-A/B) | Parkinson's, Alzheimer's | Prevents breakdown of neurotransmitters |

| Acetylcholinesterase (AChE) | Alzheimer's Disease | Prevents breakdown of acetylcholine |

| Beta-secretase 1 (BACE-1) | Alzheimer's Disease | Reduces amyloid-beta plaque formation |

| Glycogen synthase kinase-3β (GSK-3β) | Alzheimer's, Huntington's | Reduces tau hyperphosphorylation |

| Leucine-rich repeat kinase 2 (LRRK2) | Parkinson's Disease | A common genetic factor in PD |

This table is based on in silico studies of various cinnoline derivatives against enzymes relevant to neurodegenerative diseases. acs.org

Actoprotective Effects

Mechanistic Studies on the Biological Action of this compound

Understanding the mechanism of action is crucial for drug development. For this compound, its biological effects are believed to be linked to the unique properties conferred by the bromine atom, which may enhance the compound's reactivity and its interaction with various biological targets. lookchem.com

In the context of anticancer activity, related cinnoline compounds have been shown to act through specific molecular mechanisms. For example, some complex cinnoline derivatives function as inhibitors of the c-Met receptor tyrosine kinase. mdpi.com Other fused cinnoline systems, like pyrazolo[4,3-c]cinnolines and isoquino[4,3-c]cinnolin-12-ones, have been identified as inhibitors of Interleukin-2 inducible T-cell kinase (Itk) and topoisomerase I, respectively. researchgate.net These enzymes are critical for cell signaling and DNA replication, and their inhibition can lead to cancer cell death.

For neurodegenerative diseases, the proposed mechanism for certain cinnoline analogues involves the multi-target inhibition of several key enzymes. In silico docking studies of dihydrobenzo[h]cinnolines have shown potential binding and inhibition of enzymes like MAO-A, MAO-B, AChE, BACE-1, and GSK-3β, all of which are implicated in the progression of diseases such as Alzheimer's and Parkinson's. acs.org This multi-target approach could offer a more holistic therapeutic strategy. The anti-inflammatory effects of cinnolines may be attributed to the inhibition of pro-inflammatory mediators and enzymes, a common mechanism for many heterocyclic anti-inflammatory agents. mdpi.comnih.gov

Identification of Specific Molecular Targets and Binding Interactions

Research into this compound and its derivatives suggests potential interactions with various biological targets, primarily in the areas of cancer and inflammation. lookchem.com The core cinnoline structure is a key feature, and the addition of a bromine atom at the 6th position may enhance its reactivity and ability to bind with specific molecular targets. lookchem.com

While direct studies identifying the specific molecular targets of this compound are not extensively detailed in the provided results, the broader class of cinnoline derivatives has been investigated for its inhibitory effects on enzymes like PI3K kinase. The general mechanism involves the compound fitting into the active site of the enzyme, potentially through interactions such as hydrogen bonding and π-π stacking, thereby blocking its normal function. The bromine atom on this compound could contribute to these interactions through hydrophobic and halogen bonding, potentially increasing the compound's affinity and selectivity for its target.

The binding interactions of structurally similar compounds can offer insights. For instance, the cinnolinone scaffold is known to enhance π-π stacking within enzyme active sites. The position and nature of substituents on the cinnoline ring significantly influence these interactions. The bromine atom's size and electronic properties can affect both steric and electronic profiles, potentially improving hydrophobic interactions with biological targets.

Interactive Table: Potential Molecular Interactions of this compound

| Interaction Type | Potential Role of this compound | Key Structural Feature |

| Hydrogen Bonding | The hydroxyl group (-OH) and the nitrogen atoms in the cinnoline ring can act as hydrogen bond donors and acceptors, respectively, forming bonds with amino acid residues in the target protein's active site. | Cinnoline ring nitrogens, Hydroxyl group |

| π-π Stacking | The aromatic cinnoline ring can engage in stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding pocket of a target enzyme. | Cinnoline aromatic system |

| Hydrophobic Interactions | The bromo-substituted benzene (B151609) ring can form hydrophobic interactions with nonpolar regions of the target protein. | Bromo-substituted benzene ring |

| Halogen Bonding | The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the target's binding site. | Bromine atom at the 6-position |

Elucidation of Cellular Pathway Modulation and Signal Transduction

The biological activity of compounds like this compound is realized through the modulation of cellular pathways and signal transduction. wikipedia.org Signal transduction is the process by which a cell converts an external signal into a functional response. wikipedia.org This often involves a cascade of molecular events initiated by the binding of a ligand to a receptor. wikipedia.org

This compound is studied for its potential to modulate biological pathways related to tumor growth and inflammation. lookchem.com The inhibition of specific kinases, such as PI3K, by cinnoline derivatives can disrupt signaling pathways crucial for cell proliferation, survival, and metabolism. The PI3K/Akt/mTOR pathway is a key signaling cascade that is often dysregulated in cancer, and its inhibition can lead to decreased tumor growth.

The modulation of these pathways can lead to various cellular outcomes, including the induction of apoptosis (programmed cell death) in cancer cells. For example, some quinoline (B57606) derivatives, which are structurally related to cinnolines, have been shown to induce apoptosis in cancer cell lines. nih.gov This suggests that this compound might exert its potential anti-tumor effects by triggering similar apoptotic pathways.

Interactive Table: Potential Cellular Pathway Modulation by this compound

| Pathway | Potential Effect of this compound | Potential Outcome |

| PI3K/Akt/mTOR Signaling | Inhibition of PI3K kinase activity | Decreased cell proliferation, survival, and tumor growth |

| Inflammatory Pathways | Modulation of signaling molecules involved in inflammation | Reduction of inflammatory responses |

| Apoptosis Pathways | Induction of pro-apoptotic proteins or inhibition of anti-apoptotic proteins | Programmed cell death in cancer cells |

Comparative Biological Activity Profiles with Structurally Related Heterocyclic Compounds (e.g., quinazolinones, quinolines)

The biological activity of this compound can be better understood by comparing it with structurally related heterocyclic compounds like quinazolinones and quinolines. These compounds share a bicyclic heteroaromatic core structure but differ in the arrangement of nitrogen atoms, which can lead to distinct biological activities.

Quinazolinones: Quinazolinone derivatives are known for a wide range of biological activities, including antimicrobial and cytotoxic effects. nih.govmediresonline.org The substitution pattern on the quinazolinone ring, particularly at positions 2, 3, and 6, has been shown to be crucial for their activity. nih.govbiomedpharmajournal.org For instance, the presence of a halogen atom, such as bromine, at the 6-position is often associated with enhanced antimicrobial properties. nih.govbiomedpharmajournal.org Like this compound, certain quinazolinone derivatives have demonstrated potent antitumor activity, with some acting as inhibitors of enzymes like EGFR kinase. nih.gov

Quinolines: Quinolines and their derivatives also exhibit a broad spectrum of biological activities, including anticancer and antimicrobial properties. nih.govmdpi.compreprints.org Studies have shown that substituted quinoline derivatives can exhibit significant antiproliferative activity against various cancer cell lines. nih.gov For example, 6-bromo-5-nitroquinoline (B1267105) has demonstrated potent cytotoxic and apoptotic effects on cancer cells. nih.govsemanticscholar.org The position of the bromine atom and other substituents on the quinoline ring plays a critical role in determining the compound's biological profile. semanticscholar.org

The key distinction in the biological activity between these heterocyclic systems often lies in their specific molecular targets and the subtle differences in their binding interactions, which are dictated by the unique arrangement of atoms in their core structures and the nature of their substituents.

Interactive Table: Comparative Biological Activities

| Compound Class | Core Structure | Reported Biological Activities | Key Structural Features Influencing Activity |

| Cinnolines | Benzene ring fused to a pyridazine (B1198779) ring | Anti-tumor, Anti-inflammatory lookchem.com | Position of nitrogen atoms, nature and position of substituents (e.g., bromine at C6) |

| Quinazolinones | Benzene ring fused to a pyrimidinone ring | Antimicrobial, Cytotoxic, Antitumor nih.govmediresonline.org | Substitutions at positions 2, 3, and 6; presence of halogens nih.govbiomedpharmajournal.org |

| Quinolines | Benzene ring fused to a pyridine (B92270) ring | Anticancer, Antimicrobial nih.govmdpi.compreprints.org | Position and nature of substituents (e.g., bromo and nitro groups) nih.govsemanticscholar.org |

Theoretical and Computational Studies on 6 Bromocinnolin 4 Ol

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of drug design, it is frequently used to predict the binding mode and affinity of a small molecule ligand, such as 6-bromocinnolin-4-ol, to the active site of a target protein.

While specific molecular docking studies exclusively on this compound are not extensively detailed in the available literature, the methodology is widely applied to similar heterocyclic compounds. For instance, docking studies on 6-bromo quinazoline (B50416) derivatives have been performed to investigate their binding modes and interactions with targets like the epidermal growth factor receptor (EGFR). researchgate.net Such studies typically involve preparing the 3D structure of the ligand and the receptor, performing the docking using software like AutoDock Vina, and analyzing the resulting poses and binding energies. nih.gov The binding energy, often expressed in kcal/mol, indicates the strength of the interaction, with lower values suggesting a more stable complex. mdpi.comnih.gov The analysis of interactions, such as hydrogen bonds and hydrophobic contacts, provides insights into the key residues responsible for binding. mdpi.com For derivatives of similar scaffolds, docking results have shown strong binding affinities to various protein targets, suggesting their potential as inhibitors. mdpi.comnih.gov

Table 1: Representative Molecular Docking Parameters and Findings for Similar Heterocyclic Compounds

| Parameter | Description | Typical Values/Findings |

| Software | Program used for docking simulations. | AutoDock, Glide, Schrödinger Suite nih.govmdpi.com |

| Target Protein | The biological macromolecule of interest. | Kinases, EGFR, Bacterial Proteins mdpi.comresearchgate.net |

| Binding Energy (kcal/mol) | Estimated free energy of binding. | -5 to -10 (more negative is better) mdpi.comnih.gov |

| Key Interactions | Types of bonds formed between ligand and protein. | Hydrogen bonds, hydrophobic interactions mdpi.com |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Affinity Assessment

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. rsc.org These simulations allow the study of the conformational changes of a ligand like this compound and its complex with a receptor over time, providing a more dynamic picture than static docking.

MD simulations can validate the stability of a ligand within the active site of a protein, as demonstrated in studies of related compounds. nih.gov By simulating the behavior of the ligand-protein complex in a solvated environment, researchers can assess the stability of the binding pose obtained from docking. Parameters such as the root-mean-square deviation (RMSD) are used to monitor the conformational stability of the complex throughout the simulation. ekb.eg Furthermore, MD simulations can be employed to calculate more accurate binding free energies using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). These advanced calculations can refine the initial predictions from molecular docking.

Table 2: Key Outputs of Molecular Dynamics Simulations

| Output Parameter | Description | Significance |

| RMSD (Root-Mean-Square Deviation) | Measures the average distance between the atoms of superimposed molecules. ekb.eg | Indicates the stability of the ligand in the binding pocket over time. |

| Binding Free Energy | A more accurate estimation of the binding affinity. | Confirms and refines docking predictions. |

| Conformational Changes | Analysis of the flexibility and movement of the ligand and protein. | Provides insights into the dynamic nature of the interaction. |

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) analysis) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. q-chem.com DFT allows for the calculation of various molecular properties that help in understanding the structure, stability, and reactivity of a compound like this compound. mdpi.comresearchgate.net

DFT studies on similar heterocyclic structures often involve geometry optimization to find the most stable conformation of the molecule. researchgate.net From the optimized structure, electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. ekb.egmdpi.com The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. ekb.eg A smaller energy gap suggests that the molecule is more reactive. nih.gov Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. mdpi.comnih.gov

Table 3: Common Parameters Calculated Using Density Functional Theory (DFT)

| Parameter | Description | Relevance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate an electron. ekb.eg |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept an electron. ekb.eg |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Indicates chemical reactivity and stability. ekb.eg |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution on the molecule. | Predicts reactive sites for interactions. mdpi.comnih.gov |

In Silico Prediction of Pharmacokinetic and Pharmacodynamic Relevant Properties

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, as well as their potential toxicity (ADMET). nih.govnih.govugm.ac.id These predictions are crucial for identifying compounds with favorable pharmacokinetic profiles early in the drug discovery process.

For a compound like this compound, various molecular descriptors can be calculated to predict its drug-likeness. Lipinski's Rule of Five is a well-known guideline used to evaluate whether a compound has properties that would make it a likely orally active drug in humans. scielo.br This rule considers parameters such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. scielo.br Online tools and software can predict a wide range of ADMET properties, including water solubility, blood-brain barrier penetration, cytochrome P450 inhibition, and potential toxicity risks. nih.govnih.govuq.edu.au For example, predictions for a related coumarin (B35378) compound suggested low oral bioavailability and high plasma protein binding. nih.govnih.gov

Table 4: Predicted Pharmacokinetic Properties based on In Silico Models

| Property | Predicted Value/Range | Implication |

| Molecular Weight ( g/mol ) | 225.04 biosynth.com | Complies with Lipinski's Rule (< 500) scielo.br |

| logP (Lipophilicity) | Varies with prediction method | Influences absorption and distribution scielo.br |

| Hydrogen Bond Donors | 1 (from -OH) | Complies with Lipinski's Rule (< 5) scielo.br |

| Hydrogen Bond Acceptors | 2 (from N and O) | Complies with Lipinski's Rule (< 10) scielo.br |

| Oral Bioavailability | Needs specific prediction | Indicates the fraction of drug reaching systemic circulation |

Computational Approaches for Structure-Activity Relationship (SAR) and Drug Design

Computational methods are instrumental in establishing Structure-Activity Relationships (SAR), which describe how the chemical structure of a compound influences its biological activity. uc.pt By systematically modifying the structure of a lead compound like this compound and evaluating the activity of the resulting analogs, researchers can identify key structural features required for potency and selectivity. mdpi.comlookchem.com

Quantitative Structure-Activity Relationship (QSAR) studies involve creating mathematical models that correlate the chemical structures of a series of compounds with their biological activities. chemmethod.com These models use molecular descriptors (physicochemical, topological, and electronic) to predict the activity of new, untested compounds. For instance, a QSAR study on diarylaniline derivatives was used to predict their anti-HIV-1 activity. chemmethod.com The insights gained from SAR and QSAR studies can guide the rational design of new derivatives of this compound with improved pharmacological profiles. This iterative process of design, synthesis, and testing, supported by computational predictions, is a cornerstone of modern drug discovery. The bromine atom on the cinnoline (B1195905) ring, for example, offers a site for chemical modification to potentially enhance therapeutic effects. lookchem.com

Advanced Research Applications of 6 Bromocinnolin 4 Ol

Utilization of 6-Bromocinnolin-4-ol as a Synthetic Intermediate in Pharmaceutical and Agrochemical Development

The molecular architecture of this compound makes it a significant intermediate in the synthesis of complex molecules targeted for biological activity. In pharmaceutical research, the cinnoline (B1195905) ring system is a recognized pharmacophore present in molecules with a range of activities, including antibacterial and central nervous system effects. thieme-connect.de The bromine and hydroxyl substituents on this compound are key reactive sites for building more elaborate drug candidates.

A common synthetic strategy involves the conversion of the 4-hydroxyl group into a 4-chloro group using reagents like phosphoryl chloride. thieme-connect.de This transformation creates a more reactive leaving group, facilitating subsequent nucleophilic substitution reactions to introduce a variety of functional groups and build molecular complexity. The bromine atom at the 6-position can also be targeted in cross-coupling reactions or other substitutions to further modify the molecular scaffold. smolecule.com

These synthetic routes allow for the generation of libraries of novel cinnoline derivatives. These libraries are then screened to identify lead compounds for drug discovery programs. For instance, this compound serves as a precursor for synthesizing complex imidazo[4,5-c]cinnoline structures, which are investigated for their potential therapeutic applications. lookchem.com

Below is a table of representative downstream products synthesized from this compound, illustrating its role as a foundational intermediate.

| Starting Intermediate | Downstream Product | Potential Application Area |

| This compound | 2-(4-(8-bromo-1H-imidazo[4,5-c]cinnolin-1-yl)phenyl)-2-methylpropanenitrile lookchem.com | Pharmaceutical Research |

| This compound | 2-(4-(3-amino-6-bromocinnolin-4-ylamino)phenyl)-2-methylpropanenitrile lookchem.com | Medicinal Chemistry |

| This compound | 2-(4-(8-(6-amino-5-(trifluoromethyl)pyridin-3-yl)-1H-imidazo[4,5-c]cinnolin-1-yl)phenyl)-2-methylpropanenitrile lookchem.com | Drug Discovery |

While direct examples in agrochemical development are less specifically documented in available literature, the general importance of heterocyclic compounds in creating new pesticides is well-established. nih.gov Phenolic compounds and their derivatives are crucial intermediates for commercial agrochemicals. nih.gov The structural motifs of this compound are consistent with those explored for creating new pesticidal agents, suggesting its potential as a scaffold in the synthesis and discovery of novel agrochemicals. nih.govevonik.com

Role in the Development of Novel Materials and Functional Molecules

The unique electronic properties and rigid, planar structure of the cinnoline core make this compound and its derivatives attractive candidates for the development of novel materials and functional molecules. Heterocyclic compounds are integral to the field of materials science, particularly in the creation of organic electronic materials. smolecule.com

Research into related quinoline (B57606) and cinnoline structures suggests potential applications in materials such as polymers and specialized coatings. smolecule.com The conjugated π-system of the cinnoline ring is a key feature for designing molecules with specific optical or electronic properties, such as those used in Organic Light-Emitting Diodes (OLEDs). bldpharm.com this compound serves as a valuable synthetic starting point for accessing more complex, functionalized cinnolines that could be incorporated into larger polymeric or supramolecular systems. The bromine atom allows for facile derivatization through organometallic cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira coupling), enabling the attachment of other chromophores or electronically active groups to tune the material's properties.

The development of such materials often follows a structure-property relationship approach, where systematic chemical modifications are made to a core scaffold to optimize performance. The reactivity of this compound provides the chemical handles necessary for these modifications.

| Structural Feature | Potential Application in Materials Science | Rationale |

| Cinnoline Core | Organic Electronics (e.g., OLEDs) | Rigid, planar, conjugated π-system facilitates charge transport and luminescence. smolecule.combldpharm.com |

| Bromine Substituent | Functionalization Handle | Enables cross-coupling reactions to attach other functional groups. smolecule.com |

| Hydroxyl/Keto Group | Polymer Integration | Can be used as a reactive site for polymerization or attachment to a polymer backbone. |

Research within Chemical Biology and Biochemical Investigations

In chemical biology and biochemical investigations, small molecules are essential tools for probing biological pathways and understanding disease mechanisms. This compound functions as a versatile scaffold for generating focused compound libraries aimed at specific biological targets. Cinnoline derivatives have been noted for a variety of biological activities, making them subjects of interest in biochemical studies. thieme-connect.de

The process often involves synthesizing a series of analogues based on the this compound core, where different functional groups are systematically introduced at the reactive positions. These analogues are then tested in biological assays to determine their effect on specific enzymes, receptors, or cellular processes. This approach helps in elucidating Structure-Activity Relationships (SAR), which provides critical insights into how a molecule interacts with its biological target. For example, related compounds have been investigated for their ability to inhibit enzymes or interfere with signaling pathways involved in cancer cell proliferation.

By serving as the foundational structure for these derivatives, this compound aids researchers in:

Target Identification and Validation: Using derivatives to confirm the role of a specific protein in a disease pathway.

Mechanism of Action Studies: Understanding how inhibiting a particular target leads to a cellular or physiological effect.

Probe Development: Creating molecular probes to label or visualize biological targets.

The utility of this compound in this context lies in its synthetic tractability, allowing for the creation of diverse chemical structures needed to systematically investigate complex biological questions.

Future Directions and Emerging Research Challenges for 6 Bromocinnolin 4 Ol Studies

Innovative Synthetic Methodologies and Sustainable Production Routes

A significant challenge in medicinal chemistry is the development of environmentally benign and efficient synthetic processes. nih.gov Traditional methods for synthesizing heterocyclic compounds often involve harsh reaction conditions, toxic solvents, and produce significant waste. nih.gov Future research on 6-Bromocinnolin-4-ol must prioritize the development of innovative and sustainable synthetic routes.

Key areas of focus should include:

Microwave-Assisted Synthesis: This technique uses microwave radiation to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and reduced energy consumption compared to conventional heating methods. ijpsjournal.comrsc.org The application of one-pot, microwave-assisted reactions for producing cinnoline (B1195905) derivatives has already shown promise and should be adapted for this compound. rsc.orgresearchgate.net

Flow Chemistry: Continuous flow chemistry offers enhanced safety, better process control, and easier scalability compared to traditional batch processing. numberanalytics.com Exploring flow-based syntheses could lead to more efficient and reproducible production of this compound and its derivatives.

Green Catalysis and Solvents: Research should move towards using recyclable catalysts and environmentally friendly solvents, such as water or ethanol. mdpi.com Methodologies like the Richter-type cyclization, a known route to the cinnoline core, could be re-evaluated with modern, greener catalysts and conditions. mdpi.com

Renewable Feedstocks: A long-term goal is to utilize starting materials derived from renewable biomass, such as carbohydrates or lignin. nih.govjocpr.com This would significantly reduce the reliance on petroleum-based precursors, aligning the production of this important scaffold with the principles of green chemistry. jocpr.com

Table 1: Comparison of Synthetic Methodologies for Heterocyclic Compounds

| Methodology | Advantages | Challenges for this compound Synthesis |

|---|---|---|

| Traditional Batch Synthesis | Well-established procedures. | Often involves harsh conditions, toxic reagents, and significant waste. nih.gov |

| Microwave-Assisted Synthesis | Rapid, energy-efficient, higher yields. ijpsjournal.com | Optimization of reaction conditions (power, time, temperature) is required. |

| Flow Chemistry | High reproducibility, enhanced safety, scalable. numberanalytics.com | Requires specialized equipment and initial process development. |

| Green Catalysis | Reduced environmental impact, catalyst recyclability. mdpi.com | Identifying a suitable, efficient catalyst for the specific cyclization reaction. |

| Renewable Feedstocks | Highly sustainable, reduces fossil fuel dependence. jocpr.com | Requires development of new multi-step pathways from biomass to the target molecule. |

Discovery and Characterization of Novel Biological Activities

While this compound is noted for its potential anti-tumor and anti-inflammatory effects, the broader cinnoline family exhibits a vast spectrum of pharmacological activities. mdpi.comlookchem.com A major future direction is to systematically screen this compound and its derivatives for a wider range of biological effects.

Emerging research should focus on:

Antimicrobial Activity: Given the rise of drug-resistant pathogens, there is an urgent need for new antimicrobial agents. mdpi.com Many cinnoline derivatives have shown potent antibacterial and antifungal activity. mdpi.comglobalresearchonline.net Future studies should evaluate this compound against a panel of clinically relevant bacteria and fungi, including resistant strains.

Antiparasitic Potential: Cinnoline derivatives have demonstrated activity against parasites like Plasmodium falciparum (malaria) and Leishmania major. mdpi.com Investigating the potential of this compound as an antimalarial or antileishmanial agent could open new therapeutic avenues.

Antiviral Properties: The chemical diversity of heterocyclic compounds makes them a rich source for antiviral drug discovery. researchgate.net Screening against a range of viruses is a logical next step.

Neurological Activity: Certain cinnoline compounds have been explored for their effects on the central nervous system (CNS). researchgate.net It would be valuable to explore if this compound or its analogs can modulate neurological targets.

Rational Design and Synthesis of Highly Potent and Selective Derivatives

The true potential of this compound likely lies in its use as a molecular scaffold for creating more potent and selective drug candidates. lookchem.comresearchgate.net Rational drug design, which uses structural information of biological targets to design new molecules, is a key future direction. parssilico.com

Key challenges and opportunities include:

Structure-Activity Relationship (SAR) Studies: A systematic investigation into how modifying the this compound structure affects its biological activity is crucial. This involves synthesizing a library of derivatives with varied substituents at different positions on the cinnoline ring and evaluating their potency. The bromine at position 6 is an excellent synthetic handle for introducing such diversity via cross-coupling reactions. researchgate.netresearchgate.net

Target-Based Design: If a specific biological target is identified (e.g., a protein kinase), computational methods like molecular docking can be used to design derivatives that bind with higher affinity and selectivity. frontiersin.org This approach helps in optimizing the lead compound to maximize efficacy and minimize off-target effects.

Scaffold Hopping: This technique involves replacing the core cinnoline structure with other heterocyclic systems while maintaining the key pharmacophoric features. This can lead to the discovery of novel chemical series with improved properties. researchgate.net

Integration of Omics Technologies for Comprehensive Biological Profiling